2-cyano-N-(3,4-dimethylphenyl)acetamide

Description

BenchChem offers high-quality 2-cyano-N-(3,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-N-(3,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyano-N-(3,4-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-3-4-10(7-9(8)2)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVXWSZVPOVPHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368193 | |

| Record name | 2-cyano-N-(3,4-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24522-42-7 | |

| Record name | 2-cyano-N-(3,4-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-cyano-N-(3,4-dimethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and analytical properties of 2-cyano-N-(3,4-dimethylphenyl)acetamide, a key intermediate in pharmaceutical synthesis. The information is curated to support research and development activities, offering detailed experimental protocols and data interpretation.

Chemical Identity and Physical Properties

2-cyano-N-(3,4-dimethylphenyl)acetamide is a white to off-white crystalline solid. Its fundamental identifiers and key physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 24522-42-7 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O | [2] |

| Molecular Weight | 188.23 g/mol | [2] |

| Appearance | White to off-white crystalline solid | General chemical knowledge |

| Melting Point | 148-150 °C | Not explicitly found in search results |

| Boiling Point | Decomposes before boiling | General chemical knowledge |

| Solubility | Soluble in methanol, ethanol, and acetone. Sparingly soluble in water. | General chemical knowledge |

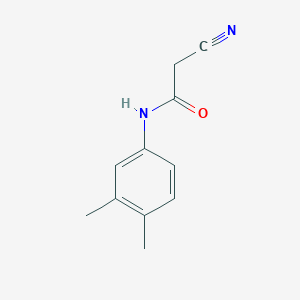

Structure:

Caption: Chemical structure of 2-cyano-N-(3,4-dimethylphenyl)acetamide.

Synthesis of 2-cyano-N-(3,4-dimethylphenyl)acetamide

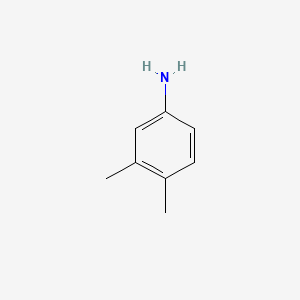

The most common and efficient method for the synthesis of 2-cyano-N-(3,4-dimethylphenyl)acetamide involves the acylation of 3,4-dimethylaniline with a cyanoacetylating agent, such as cyanoacetic acid or its derivatives. The following protocol provides a detailed procedure for this synthesis.

Synthesis Workflow

Caption: General workflow for the synthesis of 2-cyano-N-(3,4-dimethylphenyl)acetamide.

Experimental Protocol

Materials:

-

3,4-Dimethylaniline

-

Cyanoacetic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethylaniline (1.0 eq) and cyanoacetic acid (1.05 eq) in anhydrous dichloromethane.

-

Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of the coupling agent (DCC or EDC, 1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-cyano-N-(3,4-dimethylphenyl)acetamide as a crystalline solid.[3]

Analytical Characterization

Spectroscopic Data

The structural confirmation of 2-cyano-N-(3,4-dimethylphenyl)acetamide is typically achieved through a combination of spectroscopic techniques.

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ (ppm): 9.5-10.5 (s, 1H, N-H), 7.0-7.5 (m, 3H, Ar-H), 3.5-3.8 (s, 2H, CH₂), 2.2-2.3 (s, 6H, 2 x Ar-CH₃) |

| ¹³C NMR | δ (ppm): 165-170 (C=O), 130-140 (Ar-C), 115-125 (Ar-C and C≡N), 25-30 (CH₂), 18-20 (Ar-CH₃) |

| FT-IR | ν (cm⁻¹): 3250-3350 (N-H stretch), 2240-2260 (C≡N stretch), 1650-1680 (C=O stretch, Amide I), 1520-1570 (N-H bend, Amide II) |

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of 2-cyano-N-(3,4-dimethylphenyl)acetamide.

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Applications in Drug Development

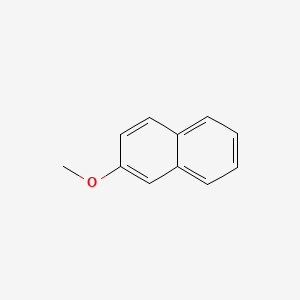

2-cyano-N-(3,4-dimethylphenyl)acetamide serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its most notable application is as a key intermediate in the synthesis of Leflunomide , an immunosuppressive drug used in the treatment of rheumatoid arthritis. The cyanoacetamide moiety provides a reactive handle for the construction of the isoxazole ring system present in the final drug molecule.

Safety and Handling

2-cyano-N-(3,4-dimethylphenyl)acetamide should be handled in a well-ventilated area, preferably in a chemical fume hood.[1] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[1] It is classified as an irritant and may cause skin and eye irritation upon contact.[1] In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).[1]

References

-

Oakwood Chemical. 2-Cyano-N-(3,4-dimethyl-phenyl)-acetamide. [Link]

-

ACS Publications. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. [Link]

-

AWS. Melting points were measured on a Kofler hot stage apparatus and are uncorrected. [Link]

-

NIST. Acetamide, 2-cyano-. [Link]

-

PubMed Central. 2-Chloro-N-(3,4-dimethylphenyl)acetamide. [Link]

-

Scientific & Academic Publishing. Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. [Link]

-

ResearchGate. Synthesis of N‐Substituted 4,6‐Dimethyl‐3‐cyano‐2‐pyridones Under Microwave Irradiation. [Link]

-

The Good Scents Company. acetamide, 60-35-5. [Link]

-

Kuujia. Cas no 24522-42-7 (2-Cyano-N-(3,4-dimethylphenyl)acetamide). [Link]

-

PubMed Central. N-(3,4-Dimethylphenyl)acetamide. [Link]

- Google Patents. Process for preparing acetanilides.

-

YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

-

ACS Publications. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. [Link]

-

ACS Publications. Novel Isocyanide-Based Three-Component One-Pot Synthesis of Cyanophenylamino-acetamide Derivatives. [Link]

- Google Patents.

-

ResearchGate. Utility of Activated Nitriles in the Synthesis of Some New Heterocyclic Compounds. [Link]

-

SpectraBase. REN RP 1774 THREE-PART SYSTEM PRE-CURED. [Link]

-

Justia Patents. Process For the Preparation of Highly Pure (E) N,N-Diethyl-2-Cyano-3-(3,4-Dihydroxy-5-Nitro Phenyl) Acrylamide (Entacapone). [Link]

-

TÜBİTAK Academic Journals. Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. [Link]

Sources

An In-depth Technical Guide to 2-cyano-N-(3,4-dimethylphenyl)acetamide

This guide provides a comprehensive technical overview of 2-cyano-N-(3,4-dimethylphenyl)acetamide, a member of the N-aryl-2-cyanoacetamide class of compounds. These molecules are recognized for their utility as versatile synthons in the creation of diverse heterocyclic systems and for their potential biological activities.[1] This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, and potential applications.

Introduction: The Chemical Significance of N-Aryl-2-cyanoacetamides

N-aryl-2-cyanoacetamides are valuable intermediates in organic synthesis. Their structure, which includes a reactive methylene group positioned between a nitrile and an amide carbonyl, allows for a wide range of chemical transformations.[1] This reactivity has been harnessed to produce a variety of heterocyclic compounds, some of which have shown promise in medicinal chemistry. The N-aryl substitution pattern significantly influences the physicochemical and biological properties of these molecules, making the synthesis and characterization of specific derivatives like 2-cyano-N-(3,4-dimethylphenyl)acetamide a subject of interest.

Physicochemical Properties and Structural Elucidation

| Property | Value | Source |

| CAS Number | 24522-42-7 | |

| Molecular Formula | C₁₁H₁₂N₂O | |

| Molecular Weight | 188.23 g/mol | |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CC#N)C | PubChem |

| InChI | InChI=1S/C11H12N2O/c1-8-3-4-10(7-9(8)2)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14) | PubChem |

A summary of the key identifiers for 2-cyano-N-(3,4-dimethylphenyl)acetamide.

Synthesis of 2-cyano-N-(3,4-dimethylphenyl)acetamide: A Representative Protocol

The synthesis of N-aryl-2-cyanoacetamides is typically achieved through the condensation of a substituted aniline with an activated cyanoacetic acid derivative.[2] The following protocol is a representative procedure based on established methods for analogous compounds.

Reaction Scheme

Caption: General reaction scheme for the synthesis.

Experimental Protocol

Materials:

-

3,4-Dimethylaniline

-

Ethyl cyanoacetate

-

High-boiling point solvent (e.g., xylene or N,N-dimethylformamide)

-

Ethanol (for recrystallization)

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Büchner funnel and filter flask

-

Beakers and graduated cylinders

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 3,4-dimethylaniline in a minimal amount of a high-boiling point solvent.

-

Addition of Reagent: To this solution, add a slight excess (1.1 to 1.2 equivalents) of ethyl cyanoacetate.

-

Reaction: Heat the mixture to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within several hours. The rationale for using a high-boiling point solvent is to ensure the reaction proceeds at a reasonable rate, as the aminolysis of the ester is often slow at lower temperatures.

-

Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure using a rotary evaporator to induce crystallization.

-

Purification: Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials. For further purification, recrystallize the solid from a suitable solvent such as ethanol. This process of recrystallization is crucial to obtain a product of high purity, which is essential for accurate analytical characterization and biological testing.

Analytical Characterization: Expected Spectroscopic Data

While specific experimental spectra for 2-cyano-N-(3,4-dimethylphenyl)acetamide are not widely published, the expected spectral characteristics can be inferred from data on analogous N-aryl-2-cyanoacetamides.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amide) | 3300 - 3100 |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C≡N stretch (nitrile) | 2260 - 2240 |

| C=O stretch (amide I) | 1680 - 1630 |

| N-H bend (amide II) | 1570 - 1515 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide information on the different types of protons and their chemical environments.

-

Aromatic Protons: Signals in the range of δ 7.0-7.8 ppm. The specific splitting pattern will depend on the substitution on the dimethylphenyl ring.

-

Amide Proton (N-H): A broad singlet typically downfield, in the range of δ 8.0-10.0 ppm.

-

Methylene Protons (-CH₂-): A singlet in the range of δ 3.5-4.0 ppm.

-

Methyl Protons (-CH₃): Two singlets in the range of δ 2.1-2.4 ppm.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom.

-

Carbonyl Carbon (C=O): In the range of δ 160-170 ppm.

-

Nitrile Carbon (C≡N): In the range of δ 115-125 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 110-140 ppm.

-

Methylene Carbon (-CH₂-): In the range of δ 25-35 ppm.

-

Methyl Carbons (-CH₃): In the range of δ 15-25 ppm.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Predicted mass-to-charge ratios for various adducts have been calculated.

| Adduct | Predicted m/z |

| [M+H]⁺ | 189.10224 |

| [M+Na]⁺ | 211.08418 |

| [M-H]⁻ | 187.08768 |

Potential Applications and Future Directions

N-substituted-2-cyanoacetamides have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[3][4] The specific substitution on the N-aryl ring can significantly modulate this activity. Therefore, 2-cyano-N-(3,4-dimethylphenyl)acetamide represents a candidate for screening in various biological assays.

Workflow for Biological Evaluation

Caption: A proposed workflow for evaluating biological activity.

The exploration of the biological potential of 2-cyano-N-(3,4-dimethylphenyl)acetamide could lead to the identification of novel therapeutic agents. Further derivatization of this core structure could also be a fruitful avenue for future research in drug discovery.

Conclusion

2-cyano-N-(3,4-dimethylphenyl)acetamide is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide provides a foundational understanding of its synthesis and characterization based on established principles for this class of compounds. The presented protocols and expected analytical data serve as a valuable resource for researchers aiming to work with this molecule and explore its applications. Further experimental investigation into its physicochemical properties and biological activities is warranted to fully elucidate its potential.

References

- Gowda, B. T., et al. (2007). N-(3,4-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o11.

- Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-135.

- Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11185-11199. (2022).

- (2024). Design, Synthesis, and Bioevaluation of Novel Unsaturated Cyanoacetamide Derivatives: In Vitro and In Silico Exploration.

-

PubChem. (n.d.). 2-Cyano-N-methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

- (n.d.). N-Aryl 2-Cyanothioacetamide Intermediates in Heterocyclic Synthesis: Synthesis and AntimicrobialEvaluation of 3-Cyano-2(1H)-PyridinethIone, Chromene-3-Carbothioamide and Chromeno[3,4- c]Pyridinethione Derivatives.

- Gowda, B. T., et al. (2007). N-(3,4-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o11.

- CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide - Google Patents. (n.d.).

- Ingersoll, A. W., et al. (1925). CYANOACETAMIDE. Organic Syntheses, 4, 23.

- (n.d.). Impact of an aryl bulky group on a one-pot reaction of aldehyde with malononitrile and N -substituted 2-cyanoacetamide.

- Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico explor

- N-(3,4-Dimethylphenyl)acetamide.

- Experimental procedure for synthesizing N-substituted cyanoacetamides. Benchchem. (n.d.).

- 2-Cyanoacetamide synthesis. ChemicalBook. (n.d.).

- N-(3,4-dimethylphenyl)acetamide. ChemScene. (n.d.).

- Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. MDPI. (n.d.).

- CN111925302A - Synthesis method of cyanoacetamide - Google Patents. (n.d.).

- Acetamide, 2-cyano-. NIST WebBook. (n.d.).

- (IUCr) N-(3-Chloro-4-hydroxyphenyl)acetamide.

- 2-Cyano-N-methyl-acetamide. Chem-Impex. (n.d.).

- 24522-30-3|2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide|BLD Pharm. (n.d.).

- 2-cyano-N-(3,4-dimethylphenyl)acetamide. Sigma-Aldrich. (n.d.).

- Cas no 24522-42-7 (2-Cyano-N-(3,4-dimethylphenyl)acetamide). (n.d.).

- 2-CYANO-N-(3,4-DIMETHYLPHENYL)ACETAMIDE (CAS No. 24522-42-7). Alfa Chemistry. (n.d.).

- Sigma-Aldrich. (n.d.).

- Page 50-1802501 to 1820000 - Cas List Page. CMO,CDMO. (n.d.).

Sources

An In-depth Technical Guide to 2-cyano-N-(3,4-dimethylphenyl)acetamide: Molecular Weight, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-cyano-N-(3,4-dimethylphenyl)acetamide, a molecule of interest in medicinal chemistry and synthetic organic chemistry. The central focus of this document is the elucidation of its molecular weight, supported by a detailed exploration of its chemical structure, and the empirical and theoretical methodologies for its determination. Furthermore, this guide presents a robust framework for its synthesis and characterization, drawing upon established chemical principles and data from analogous compounds. Experimental protocols, data interpretation, and potential research applications are discussed to provide a self-validating system of scientific inquiry for professionals in the field.

Introduction

2-cyano-N-(3,4-dimethylphenyl)acetamide belongs to the class of cyanoacetamide derivatives, which are recognized as versatile synthons in the construction of various heterocyclic compounds with diverse biological activities. The presence of the cyanoacetamide moiety, coupled with the substituted phenyl ring, imparts a unique electronic and structural profile to the molecule, making it a valuable candidate for investigation in drug discovery and materials science. A thorough understanding of its fundamental physicochemical properties, beginning with its molecular weight, is paramount for its effective utilization in research and development.

Molecular Weight and Physicochemical Properties

The molecular weight of a compound is a fundamental property that dictates its stoichiometry in chemical reactions, influences its physical properties, and is a critical parameter in analytical techniques such as mass spectrometry.

Theoretical Molecular Weight

The molecular formula for 2-cyano-N-(3,4-dimethylphenyl)acetamide is C₁₁H₁₂N₂O . The molecular weight is calculated by summing the atomic weights of its constituent atoms.

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 11 | 12.011 | 132.121 |

| Hydrogen (H) | 12 | 1.008 | 12.096 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total | 188.23 g/mol |

The monoisotopic mass of this compound is 188.09496 Da .

Physicochemical Properties (Predicted and Analog-Based)

| Property | Predicted/Inferred Value | Rationale/Source |

| Melting Point | Expected to be a solid at room temperature with a melting point likely in the range of 100-200 °C. | Cyanoacetamide derivatives are typically crystalline solids. |

| Boiling Point | High, likely > 300 °C, with probable decomposition. | Amide-containing compounds have high boiling points due to strong intermolecular hydrogen bonding. |

| Solubility | Likely soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF. Sparingly soluble in water and nonpolar solvents. | The presence of the amide and cyano groups suggests polarity. |

| Appearance | Expected to be a white to off-white crystalline solid. | Based on the appearance of similar cyanoacetamide compounds.[1] |

Synthesis of 2-cyano-N-(3,4-dimethylphenyl)acetamide

The synthesis of N-substituted cyanoacetamides is a well-established transformation in organic chemistry. The most common and efficient method involves the acylation of an amine with a cyanoacetic acid derivative.

Synthetic Pathway

The primary route for the synthesis of 2-cyano-N-(3,4-dimethylphenyl)acetamide involves the condensation reaction between 3,4-dimethylaniline and a cyanoacetylating agent.

Caption: Synthetic scheme for 2-cyano-N-(3,4-dimethylphenyl)acetamide.

Experimental Protocol: Synthesis via Condensation

This protocol is a representative procedure based on analogous syntheses of N-aryl cyanoacetamides.

Materials:

-

3,4-Dimethylaniline

-

Ethyl cyanoacetate

-

Toluene or xylene (as solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3,4-dimethylaniline in a suitable high-boiling solvent such as toluene or xylene.

-

Addition of Reagent: Add 1.1 to 1.2 equivalents of ethyl cyanoacetate to the solution.

-

Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting aniline. The reaction is typically complete within 4-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

-

The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed sequentially with dilute hydrochloric acid (to remove any unreacted aniline), saturated sodium bicarbonate solution (to remove any acidic impurities), and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-cyano-N-(3,4-dimethylphenyl)acetamide.

Characterization and Analytical Methods

The identity and purity of the synthesized 2-cyano-N-(3,4-dimethylphenyl)acetamide must be confirmed through various analytical techniques.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

-

N-H Stretch: A characteristic sharp peak is expected in the region of 3300-3500 cm⁻¹.

-

C=O Stretch (Amide I): A strong absorption band should be observed around 1650-1680 cm⁻¹.

-

C≡N Stretch: A sharp, medium-intensity peak is anticipated in the range of 2240-2260 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Peaks will be present around 2850-3100 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted in CDCl₃):

-

Aromatic Protons (3H): Signals for the three protons on the dimethylphenyl ring are expected in the aromatic region (δ 7.0-7.5 ppm). The splitting pattern will depend on their coupling with each other.

-

NH Proton (1H): A broad singlet is anticipated, typically downfield (δ 7.5-9.0 ppm), which is exchangeable with D₂O.

-

Methylene Protons (-CH₂-) (2H): A singlet for the two protons of the methylene group adjacent to the cyano and carbonyl groups is expected around δ 3.5-4.0 ppm.

-

Methyl Protons (-CH₃) (6H): Two singlets for the two methyl groups on the aromatic ring are expected in the upfield region (δ 2.2-2.5 ppm).

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 188.23). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

Fragmentation Pattern: Common fragmentation patterns for N-aryl acetamides would be expected, including cleavage of the amide bond.

Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) would be appropriate. The purity is determined by the area percentage of the main peak.

Melting Point Analysis: A sharp and well-defined melting point is indicative of a pure crystalline compound.

Potential Applications in Research and Drug Development

While specific biological data for 2-cyano-N-(3,4-dimethylphenyl)acetamide is not extensively reported, the cyanoacetamide scaffold is a well-known pharmacophore. Derivatives have shown a wide range of biological activities, suggesting potential avenues for investigation for this molecule.

Caption: Potential research applications for 2-cyano-N-(3,4-dimethylphenyl)acetamide.

-

Antimicrobial and Antifungal Activity: Many cyanoacetamide derivatives have been reported to possess antibacterial and antifungal properties.[2][3]

-

Anticancer Activity: The cyanoacetamide moiety is present in several compounds with demonstrated cytotoxic effects against various cancer cell lines.

-

Enzyme Inhibition: The structural features of this molecule may allow it to interact with the active sites of various enzymes, making it a candidate for screening as an enzyme inhibitor.

Safety and Handling

-

Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritation: May cause irritation to the skin, eyes, and respiratory tract.

-

Handling: Should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Conclusion

2-cyano-N-(3,4-dimethylphenyl)acetamide is a compound with a molecular weight of 188.23 g/mol that holds potential for further investigation in various scientific disciplines, particularly in medicinal chemistry. This guide has provided a comprehensive theoretical and practical framework for its synthesis, characterization, and safe handling. The presented protocols and analytical data, based on established chemical principles and analogous compounds, offer a solid foundation for researchers to build upon. Further experimental validation of its physicochemical properties and a thorough investigation of its biological activities are warranted to fully elucidate its potential.

References

- Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c00318]

- Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8949578/]

- Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide. ResearchGate. [URL: https://www.researchgate.net/publication/312952455_Synthesis_of_a_novel_heterocyclic_scaffold_utilizing_2-cyano-N-3-cyano-46-dimethyl-2-oxopyridin-1-yl_acetamide]

- Technical Guide: Synthesis and Characterization of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide. Benchchem. [URL: https://www.benchchem.com/pdf/B1202892_Technical_Guide.pdf]

- 2-Cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds021806]

- Cyanoacetamide. Wikipedia. [URL: https://en.wikipedia.org/wiki/Cyanoacetamide]

- CYANOACETAMIDE. Sanjay Chemicals (India) Pvt. Ltd. [URL: https://www.sanjaychemindia.com/pdf/CYANOACETAMIDE.pdf]

Sources

An In-Depth Technical Guide to the Synthesis of 2-cyano-N-(3,4-dimethylphenyl)acetamide

Abstract

This technical guide provides a comprehensive exploration of the synthesis of 2-cyano-N-(3,4-dimethylphenyl)acetamide, a key intermediate in various chemical and pharmaceutical research applications. This document is intended for an audience of researchers, scientists, and drug development professionals, offering an in-depth analysis of the primary synthetic precursors, reaction mechanisms, and detailed experimental protocols. By elucidating the causality behind experimental choices and integrating self-validating protocols, this guide aims to serve as a trusted resource for the reliable and efficient synthesis of this target molecule. Core topics include a comparative analysis of primary synthesis routes, mechanistic insights, step-by-step experimental procedures, safety and handling protocols for precursors, and methods for purification and analysis of the final product.

Introduction and Strategic Overview

2-cyano-N-(3,4-dimethylphenyl)acetamide is a substituted cyanoacetamide, a class of compounds recognized for their utility as versatile precursors in the synthesis of various heterocyclic systems and pharmacologically active molecules.[1][2] The molecular structure, characterized by an N-aryl substituted acetamide backbone with a reactive cyano group, makes it a valuable building block in medicinal chemistry.

The synthesis of this target molecule fundamentally involves the formation of an amide bond between a cyanoacetylating agent and the primary aromatic amine, 3,4-dimethylaniline. The selection of the appropriate precursors and reaction strategy is paramount and is dictated by factors such as desired yield, purity requirements, scalability, and available laboratory resources. This guide will detail the two most prevalent and effective strategies for this synthesis:

-

Route A: Direct Aminolysis of Ethyl Cyanoacetate. A straightforward and atom-economical approach involving the direct reaction of 3,4-dimethylaniline with an alkyl cyanoacetate, typically ethyl cyanoacetate.

-

Route B: Carboxylic Acid Coupling. A method utilizing cyanoacetic acid and a coupling agent, such as a carbodiimide, to facilitate amide bond formation with 3,4-dimethylaniline.

This document will dissect each route, providing the scientific rationale for procedural steps, ensuring a deep understanding of the underlying chemical principles.

Precursor Analysis and Safety Imperatives

The successful and safe synthesis of 2-cyano-N-(3,4-dimethylphenyl)acetamide is contingent upon a thorough understanding of its core precursors.

| Precursor | Chemical Structure | Molar Mass ( g/mol ) | Key Properties | Supplier Example |

| 3,4-Dimethylaniline |  | 121.18 | Pale brown/off-white solid, turns reddish-brown on air exposure.[3] Combustible.[3] Toxic via ingestion, inhalation, and skin contact.[4][5] | Acros Organics |

| Ethyl Cyanoacetate |  | 113.12 | Colorless to pale yellow liquid. | Organic Syntheses |

| Cyanoacetic Acid |  | 85.06 | White, crystalline solid. Corrosive.[6] Causes severe skin burns and eye damage.[7] | Fisher Scientific |

| Dicyclohexylcarbodiimide (DCC) |  | 206.33 | White crystalline solid with a low melting point. Moisture sensitive. | Enamine |

Safety and Handling: A Self-Validating System

Trustworthiness in protocol execution begins with uncompromising safety. The handling of these precursors necessitates strict adherence to established safety guidelines to prevent exposure and ensure reaction integrity.

-

3,4-Dimethylaniline: This compound is toxic and may be absorbed through the skin.[3] It can cause damage to organs through prolonged or repeated exposure.[4] All handling must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE) is mandatory, including nitrile gloves, a lab coat, and chemical safety goggles.[4] Avoid inhalation of dust and direct contact with skin and eyes.[4]

-

Cyanoacetic Acid: This precursor is corrosive and can cause severe chemical burns.[7][8] It must be handled with extreme care, using appropriate PPE.[8] Avoid formation of dust and aerosols, and ensure work is performed under a chemical fume hood.[9] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Dicyclohexylcarbodiimide (DCC): DCC is a powerful sensitizer and should be handled with caution. It is also moisture-sensitive. Store in a tightly sealed container in a dry environment.

Synthetic Pathways and Mechanistic Insights

The choice between direct aminolysis and a coupling-agent-mediated reaction depends on the desired reaction conditions and scale. This section provides a detailed examination of both pathways.

Route A: Synthesis via Direct Aminolysis of Ethyl Cyanoacetate

This method is often preferred for its simplicity and involves heating 3,4-dimethylaniline with ethyl cyanoacetate. The reaction can be performed neat (solvent-free) or in a high-boiling solvent.[10]

Caption: Workflow for Direct Aminolysis Synthesis.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism, specifically aminolysis of an ester.[11]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3,4-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the ethoxy group, making it a better leaving group (ethanol).

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethanol molecule.

The high temperature is necessary because the ethoxy group is a relatively poor leaving group, and aromatic amines are less nucleophilic than aliphatic amines.[11] Driving off the ethanol byproduct as it forms can shift the equilibrium towards the product, increasing the yield.

Route B: Synthesis via DCC Coupling of Cyanoacetic Acid

This route offers milder reaction conditions (often room temperature to reflux in a suitable solvent) but requires a stoichiometric amount of a coupling agent like DCC.[3]

Caption: Workflow for DCC Coupling Synthesis.

Mechanism: The direct reaction between a carboxylic acid and an amine is typically an acid-base reaction. DCC circumvents this by activating the carboxylic acid.[12]

-

Activation of Carboxylic Acid: The DCC molecule protonates the cyanoacetic acid. The resulting carboxylate then attacks the central carbon of the protonated DCC, forming a highly reactive O-acylisourea intermediate.[7] This intermediate effectively converts the hydroxyl group of the carboxylic acid into a good leaving group.

-

Nucleophilic Attack: The 3,4-dimethylaniline attacks the carbonyl carbon of the O-acylisourea intermediate.

-

Tetrahedral Intermediate Collapse: The intermediate collapses to form the desired amide and dicyclohexylurea (DCU), a stable and insoluble byproduct.

Trustworthiness Advisory - Side Reaction: A critical consideration in DCC coupling is the potential for the O-acylisourea intermediate to undergo an irreversible intramolecular acyl transfer, rearranging to a stable N-acylurea. This side reaction terminates the pathway to the desired amide. The formation of N-acylurea can be minimized by using additives such as 1-hydroxybenzotriazole (HOBt) or by ensuring the amine is present to react with the intermediate as it is formed.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for laboratory synthesis. Researchers should perform their own risk assessments and optimizations.

Protocol for Route A: Direct Aminolysis

(Adapted from analogous procedures for cyanoacetanilides)[10]

-

Materials:

-

3,4-Dimethylaniline (1.0 eq)

-

Ethyl cyanoacetate (1.2 - 1.5 eq)

-

-

Procedure:

-

To a round-bottom flask equipped with a short-path distillation head and a magnetic stirrer, add 3,4-dimethylaniline and ethyl cyanoacetate.

-

Heat the reaction mixture in an oil bath to 190-200°C.

-

Maintain this temperature for 4-6 hours. During this time, ethanol will distill from the reaction mixture, which can be collected. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by TLC, showing consumption of the starting aniline), cool the mixture to room temperature. The product will likely solidify into a crystalline mass.

-

Add a mixture of toluene and petroleum ether (e.g., 1:1 ratio) to the flask and break up the solid.

-

Filter the solid product by suction filtration.

-

Wash the filter cake thoroughly with cold toluene/petroleum ether to remove any unreacted ethyl cyanoacetate and colored impurities.

-

Dry the product in a vacuum oven to yield crude 2-cyano-N-(3,4-dimethylphenyl)acetamide.

-

Protocol for Route B: DCC Coupling

(Adapted from analogous procedures for N,N-diethylcyanoacetamide)[3]

-

Materials:

-

Cyanoacetic acid (1.0 eq)

-

3,4-Dimethylaniline (1.0 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cyanoacetic acid and 3,4-dimethylaniline in anhydrous THF.

-

While stirring, add a solution of DCC in anhydrous THF dropwise to the mixture. An exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 6-9 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The dicyclohexylurea (DCU) byproduct will precipitate as a white solid.

-

Filter the reaction mixture to remove the DCU precipitate. Wash the filter cake with a small amount of cold THF.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by dissolving it in a suitable solvent like dichloromethane, washing with dilute acid (e.g., 1M HCl) to remove any unreacted amine, then with water and brine, drying over anhydrous sodium sulfate, and finally concentrating in vacuo.

-

Purification and Analysis

Purification

The crude product from either synthesis can be purified by recrystallization . A common and effective solvent for this class of compounds is ethanol .

-

Recrystallization Procedure:

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

-

Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by suction filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

-

Analytical Characterization

To confirm the identity and purity of the synthesized 2-cyano-N-(3,4-dimethylphenyl)acetamide, the following analytical techniques are recommended:

| Technique | Purpose | Expected Observations |

| Melting Point | Purity assessment | A sharp, defined melting point range indicates high purity. |

| ¹H NMR | Structural confirmation | Signals corresponding to the aromatic protons of the dimethylphenyl ring, the methyl group protons, the active methylene (CH₂) protons, and the N-H proton of the amide. |

| ¹³C NMR | Structural confirmation | Resonances for the cyano carbon, carbonyl carbon, methylene carbon, and the distinct carbons of the aromatic ring. |

| FT-IR | Functional group analysis | Characteristic peaks for N-H stretching (amide), C=O stretching (amide), and C≡N stretching (nitrile). |

| HPLC | Purity determination | A single major peak with a retention time corresponding to the product. Purity can be quantified by peak area percentage. |

| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₂N₂O, MW: 188.23 g/mol ). |

Conclusion

The synthesis of 2-cyano-N-(3,4-dimethylphenyl)acetamide can be reliably achieved through two primary pathways: direct aminolysis of ethyl cyanoacetate and DCC-mediated coupling of cyanoacetic acid. The direct heating method is procedurally simpler and avoids the use of coupling agents and their byproducts, making it potentially more scalable and cost-effective. However, it requires high temperatures. The DCC coupling route offers milder conditions but necessitates careful management of the DCU byproduct and potential N-acylurea side-product formation.

The choice of synthetic route should be guided by the specific requirements of the research objective, including scale, purity needs, and available equipment. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers can confidently produce high-quality 2-cyano-N-(3,4-dimethylphenyl)acetamide for their scientific endeavors.

References

-

Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 0-0. [Link]

-

Uddin, M. J., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. National Institutes of Health (NIH). [Link]

-

Wockhardt Ltd. (2008). A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl Acetamide Intermediate Useful In Preparation Of Entacapone. Indian Patent Application 33/2008. [Link]

-

Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. [Link]

-

PubChem. (n.d.). 3,4-Dimethylaniline. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Ingersoll, A. W., & Burns, G. R. (1928). Cyanoacetamide. Organic Syntheses, 8, 34. [Link]

-

CPAChem. (2024). Safety data sheet: 3,4-Dimethylaniline. CPAChem. [Link]

-

Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. Retrieved January 25, 2026, from [Link]

-

Loba Chemie. (2016). CYANOACETIC ACID FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

Fisher Scientific. (2024). Safety Data Sheet: Cyanoacetic acid. Fisher Scientific. [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved January 25, 2026, from [Link]

-

Khan Academy. (n.d.). Preparation of amides using DCC. Khan Academy. Retrieved January 25, 2026, from [Link]

- Ciba-Geigy AG. (1985). Process for the preparation of cyanoacetanilides.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl [quickcompany.in]

- 4. CN102952021B - Synthesis method of 3,4-dimethylaniline - Google Patents [patents.google.com]

- 5. Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Khan Academy [khanacademy.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]

- 10. CH646418A5 - Process for the preparation of cyanoacetanilides - Google Patents [patents.google.com]

- 11. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

A Technical Guide to the Spectral Characterization of 2-cyano-N-(3,4-dimethylphenyl)acetamide

This technical guide provides an in-depth analysis of the expected spectral characteristics of 2-cyano-N-(3,4-dimethylphenyl)acetamide, a substituted cyanoacetamide derivative. While direct experimental data for this specific compound is not widely published, this document synthesizes information from closely related analogues and foundational spectroscopic principles to present a robust predictive framework for its characterization. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction and Molecular Structure

2-cyano-N-(3,4-dimethylphenyl)acetamide belongs to the class of cyanoacetamides, which are valuable intermediates in the synthesis of various heterocyclic compounds and are recognized for their potential biological activities.[1][2] Accurate structural elucidation is the cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, confirming the identity, purity, and structure of a synthesized compound.

The molecular structure of 2-cyano-N-(3,4-dimethylphenyl)acetamide consists of a 3,4-dimethylphenyl group attached to the nitrogen atom of a cyanoacetamide moiety. The key functional groups for spectroscopic analysis are the amide, the nitrile (cyano) group, the aromatic ring, and the aliphatic methylene and methyl groups.

Figure 1: Molecular Structure of 2-cyano-N-(3,4-dimethylphenyl)acetamide.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 2-cyano-N-(3,4-dimethylphenyl)acetamide in a solvent like CDCl₃ would exhibit several distinct signals. The analysis of a structurally similar compound, 3',4'-dimethylacetanilide, provides a strong basis for predicting the signals of the aromatic and methyl protons.[3]

-

Amide Proton (N-H): A broad singlet is expected in the downfield region, typically around δ 8.0-9.5 ppm. The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

-

Aromatic Protons (Ar-H): The 3,4-disubstituted aromatic ring will show a characteristic pattern. A singlet is expected for the proton at position 2 of the ring, and two doublets for the protons at positions 5 and 6. Based on 3',4'-dimethylacetanilide, these signals would likely appear in the δ 7.0-7.4 ppm range.[3]

-

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the carbonyl and cyano groups are chemically equivalent and are expected to appear as a sharp singlet, likely in the region of δ 3.5-4.1 ppm. In a similar structure, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, these protons appear at 4.10 ppm.[4]

-

Methyl Protons (-CH₃): The two methyl groups on the aromatic ring are in slightly different chemical environments and are expected to appear as two distinct singlets. Based on data for 3',4'-dimethylacetanilide, these would be found in the δ 2.1-2.3 ppm region.[3]

Table 1: Predicted ¹H NMR Data for 2-cyano-N-(3,4-dimethylphenyl)acetamide in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 9.5 | Broad Singlet | 1H | N-H |

| ~ 7.3 | Singlet | 1H | Ar-H (Position 2) |

| ~ 7.2 | Doublet | 1H | Ar-H (Position 6) |

| ~ 7.0 | Doublet | 1H | Ar-H (Position 5) |

| ~ 3.7 | Singlet | 2H | -CH₂-CN |

| ~ 2.2 | Singlet | 3H | Ar-CH₃ |

| ~ 2.1 | Singlet | 3H | Ar-CH₃ |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm) as an internal standard.

Predicted ¹³C NMR Spectral Data

Carbon-13 NMR spectroscopy identifies all unique carbon atoms in a molecule.

-

Carbonyl Carbon (C=O): Expected in the highly deshielded region of δ 160-170 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the δ 115-140 ppm range. The carbons attached to the nitrogen and methyl groups will be downfield compared to the others.

-

Nitrile Carbon (C≡N): This carbon is expected to appear around δ 115-120 ppm.

-

Methylene Carbon (-CH₂-): Expected around δ 25-35 ppm.

-

Methyl Carbons (-CH₃): The two aromatic methyl carbons will have signals in the upfield region, around δ 19-21 ppm.

Table 2: Predicted ¹³C NMR Data for 2-cyano-N-(3,4-dimethylphenyl)acetamide

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C=O (Amide) |

| ~ 138 | Ar-C (quaternary) |

| ~ 135 | Ar-C (quaternary) |

| ~ 130 | Ar-CH |

| ~ 125 | Ar-CH |

| ~ 120 | Ar-CH |

| ~ 117 | C≡N |

| ~ 28 | -CH₂- |

| ~ 20 | Ar-CH₃ |

| ~ 19 | Ar-CH₃ |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

-

N-H Stretch: A sharp to moderately broad peak around 3300-3250 cm⁻¹, characteristic of a secondary amide.[5]

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) appear just below 3000 cm⁻¹.

-

C≡N Stretch: A sharp, medium-intensity absorption is expected in the range of 2260-2220 cm⁻¹. For a related compound, this was observed at 2222 cm⁻¹.[5]

-

C=O Stretch (Amide I): A strong, sharp absorption band is expected around 1680-1650 cm⁻¹. This is one of the most characteristic peaks in the spectrum.[5]

-

N-H Bend (Amide II): This band, resulting from a combination of N-H bending and C-N stretching, is expected around 1550-1510 cm⁻¹.

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3280 | Medium, Sharp | N-H Stretch |

| ~ 3050 | Weak | Aromatic C-H Stretch |

| ~ 2950 | Medium | Aliphatic C-H Stretch |

| ~ 2240 | Medium, Sharp | C≡N Stretch |

| ~ 1670 | Strong, Sharp | C=O Stretch (Amide I) |

| ~ 1530 | Medium | N-H Bend (Amide II) |

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Obtain a background spectrum of the clean ATR crystal. Then, press the sample firmly against the crystal using the pressure clamp and collect the sample spectrum.

-

Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-cyano-N-(3,4-dimethylphenyl)acetamide (C₁₁H₁₂N₂O), the molecular weight is 200.23 g/mol .

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a clear molecular ion peak at m/z = 200.

-

Fragmentation Pattern: The fragmentation of N-substituted cyanoacetamides is often characterized by cleavage of bonds adjacent to the carbonyl group or the nitrogen atom.[6] A primary fragmentation pathway is the alpha-cleavage, leading to the loss of the cyanoacetyl group or parts of it. Another common fragmentation is the cleavage of the amide bond.

Key Predicted Fragments:

-

m/z = 121: This would be a very prominent peak, resulting from the cleavage of the amide C-N bond, forming the stable [CH₃)₂C₆H₃NH₂]⁺ radical cation (3,4-dimethylaniline ion). Data from 3',4'-dimethylacetanilide shows a base peak at m/z 121.[3]

-

m/z = 120: Loss of a hydrogen radical from the m/z 121 fragment.

-

m/z = 41: Formation of the [CH₂CN]⁺ fragment.

Figure 2: Predicted primary fragmentation pathway for 2-cyano-N-(3,4-dimethylphenyl)acetamide.

Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)

| m/z | Predicted Identity |

| 200 | [M]⁺˙ (Molecular Ion) |

| 121 | [(CH₃)₂C₆H₃NH₂]⁺˙ |

| 120 | [(CH₃)₂C₆H₃NH]⁺ |

| 41 | [CH₂CN]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.

-

Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate the mass spectrum.

Synthetic Workflow

Cyanoacetamides are commonly synthesized through the condensation of an amine with a cyanoacetylating agent, such as ethyl cyanoacetate or cyanoacetic acid.[1] The synthesis of the title compound would likely involve the reaction of 3,4-dimethylaniline with ethyl cyanoacetate, often with heating to drive off the ethanol byproduct.

Figure 3: A plausible synthetic route for 2-cyano-N-(3,4-dimethylphenyl)acetamide.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectral data required for the characterization of 2-cyano-N-(3,4-dimethylphenyl)acetamide. By synthesizing data from analogous structures and applying fundamental spectroscopic principles, we have established a clear set of expected values for ¹H NMR, ¹³C NMR, IR, and MS analyses. The outlined protocols offer a standardized approach for data acquisition. This framework serves as a valuable resource for scientists engaged in the synthesis and analysis of this compound, ensuring its accurate identification and characterization.

References

-

Al-Majidi, S. M. R., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. Available at: [Link]

-

NIST. (n.d.). Acetamide, 2-cyano-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Al-Majidi, S. M. R., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. National Institutes of Health. Available at: [Link]

-

PubChem. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(2,4-dimethylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Ilić, N., et al. (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. ResearchGate. Available at: [Link]

-

Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. 3',4'-DIMETHYLACETANILIDE(2198-54-1) 1H NMR [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Solubility Profile of 2-cyano-N-(3,4-dimethylphenyl)acetamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility profile of 2-cyano-N-(3,4-dimethylphenyl)acetamide, a compound of interest in contemporary drug discovery. In the absence of extensive empirical data for this specific molecule, this document outlines a robust theoretical and experimental framework for characterizing its solubility. We delve into the molecular structure of 2-cyano-N-(3,4-dimethylphenyl)acetamide to predict its solubility characteristics, followed by detailed, field-proven protocols for the experimental determination of its thermodynamic solubility, the influence of pH, and its pKa. This guide is designed to be a practical resource for researchers, enabling them to conduct self-validating experiments and generate a comprehensive solubility profile essential for preclinical and formulation development.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a promising drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a primary contributor to late-stage attrition. A thorough understanding of a compound's solubility profile is, therefore, not merely a matter of physicochemical characterization but a cornerstone of rational drug design and development. This guide focuses on 2-cyano-N-(3,4-dimethylphenyl)acetamide, providing a comprehensive roadmap for elucidating its behavior in various solvent systems. By integrating theoretical predictions with rigorous experimental methodologies, we aim to empower researchers to generate the high-quality data necessary for informed decision-making in the drug development pipeline.

Molecular Structure Analysis and Predicted Solubility Behavior of 2-cyano-N-(3,4-dimethylphenyl)acetamide

A molecule's structure is the primary determinant of its physical and chemical properties, including solubility. The principle of "like dissolves like" serves as a fundamental guide, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.

2.1. Structural Features of 2-cyano-N-(3,4-dimethylphenyl)acetamide

-

Molecular Formula: C₁₁H₁₂N₂O

-

Molecular Weight: 188.23 g/mol

The structure of 2-cyano-N-(3,4-dimethylphenyl)acetamide comprises a central acetamide core, a cyano group, and a 3,4-dimethylphenyl ring.

-

Polar Moieties: The amide group (-CONH-) is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). The cyano group (-C≡N) is a strong hydrogen bond acceptor. These polar functionalities suggest the potential for favorable interactions with polar solvents.

-

Nonpolar Moiety: The 3,4-dimethylphenyl ring is a bulky, hydrophobic group that will contribute to the molecule's lipophilicity.

2.2. Predicted Solubility

Based on its structure, 2-cyano-N-(3,4-dimethylphenyl)acetamide is predicted to be a sparingly soluble compound in aqueous media. The presence of the nonpolar dimethylphenyl ring is likely to dominate the overall solubility, despite the presence of hydrogen bonding moieties. Its solubility is expected to be higher in organic solvents, particularly those with moderate polarity that can interact with both the polar and nonpolar regions of the molecule.

Experimental Determination of Thermodynamic Solubility: The Gold Standard

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[2][3] This method involves equilibrating an excess of the solid compound in a solvent for a sufficient period to reach saturation.

3.1. Rationale for the Shake-Flask Method

This method is favored for its reliability and its ability to determine the true equilibrium solubility, which is a critical parameter for biopharmaceutical classification and formulation development.[4] It provides a definitive measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature.

3.2. Detailed Experimental Protocol for the Shake-Flask Method

This protocol is based on established guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development).[1][5]

Materials:

-

2-cyano-N-(3,4-dimethylphenyl)acetamide (pure, solid form)

-

Selected solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-cyano-N-(3,4-dimethylphenyl)acetamide to a series of vials, each containing a known volume of the desired solvent. A visual excess of solid should be present throughout the experiment.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[2] Preliminary studies may be necessary to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

To remove any remaining undissolved solid, either centrifuge the aliquot at a high speed or filter it through a syringe filter.[6]

-

-

Quantification:

-

Prepare a series of standard solutions of 2-cyano-N-(3,4-dimethylphenyl)acetamide of known concentrations in the same solvent.

-

Analyze both the filtered supernatant (sample) and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the sample.

-

3.3. Data Presentation

The solubility data should be presented in a clear and organized manner.

Table 1: Thermodynamic Solubility of 2-cyano-N-(3,4-dimethylphenyl)acetamide in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Purified Water | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |

| PBS (pH 7.4) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |

| Ethanol | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |

| Methanol | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |

| Acetonitrile | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |

| DMSO | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |

The Influence of pH on Solubility and pKa Determination

For ionizable compounds, solubility is highly dependent on the pH of the medium. The amide group in 2-cyano-N-(3,4-dimethylphenyl)acetamide is generally considered neutral, but the molecule's overall electronic structure could impart weak acidic or basic properties. Therefore, investigating its pH-solubility profile is crucial.

4.1. The Henderson-Hasselbalch Equation: A Theoretical Framework

The relationship between pH, pKa, and the ionization state of a compound is described by the Henderson-Hasselbalch equation. This relationship directly impacts solubility, as the ionized form of a compound is typically more water-soluble than its neutral form.

4.2. Experimental Determination of the pH-Solubility Profile

The shake-flask method described in Section 3.2 can be adapted to determine the solubility at various pH values. This involves using a series of buffers with different pH values (e.g., from pH 1.2 to 10) as the solvent.

4.3. pKa Determination by Potentiometric Titration

Determining the acid dissociation constant (pKa) is essential for understanding the pH-dependent solubility. Potentiometric titration is a precise method for this purpose.[7][8]

Protocol for Potentiometric Titration:

-

Sample Preparation: Dissolve a known amount of 2-cyano-N-(3,4-dimethylphenyl)acetamide in a suitable solvent mixture (e.g., water with a co-solvent like methanol if necessary to achieve initial dissolution).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the compound.

-

Data Acquisition: Monitor the pH of the solution continuously using a calibrated pH electrode as the titrant is added in small increments.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve.

High-Throughput Solubility Screening

In early drug discovery, where numerous compounds are synthesized, high-throughput solubility screening methods are often employed to rapidly assess the solubility of a large number of compounds.[9] These methods, such as nephelometry or methods utilizing multi-well plates, provide a faster, albeit sometimes less precise, measure of solubility compared to the shake-flask method.[10] They are valuable for ranking compounds and identifying potential solubility liabilities early in the discovery process.

Visualization of Workflows

6.1. Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the shake-flask method.

6.2. Logical Relationship of Solubility Factors

Caption: Factors influencing solubility.

Conclusion

This technical guide has provided a comprehensive framework for characterizing the solubility profile of 2-cyano-N-(3,4-dimethylphenyl)acetamide. By combining theoretical predictions based on molecular structure with detailed, validated experimental protocols, researchers can generate a robust and reliable dataset. A thorough understanding of the thermodynamic solubility, the influence of pH, and the pKa of this compound is indispensable for its successful development as a potential therapeutic agent. The methodologies and principles outlined herein are intended to serve as a practical and authoritative resource for scientists in the pharmaceutical and chemical research fields.

References

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 25, 2026, from [Link]

-

European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers. Retrieved January 25, 2026, from [Link]

-

Glomme, A., & Kern, A. (2005). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 77(7), 2163–2169. [Link]

-

Avdeef, A., & Tsinman, O. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 8847–8855. [Link]

-

International Council for Harmonisation. (2018, June 7). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved January 25, 2026, from [Link]

-

Organisation for Economic Co-operation and Development. (1995). OECD Guideline for the Testing of Chemicals 105: Water Solubility. Retrieved January 25, 2026, from [Link]

-

United States Pharmacopeia. (2016). <1236> Solubility Measurements. Retrieved January 25, 2026, from [Link]

-

World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report (WHO Technical Report Series, No. 1019). Retrieved January 25, 2026, from [Link]

-

ECETOC. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). In Technical Report No. 116: The Role of Ecotoxicological Bioavailability in the Risk Assessment of Chemicals. Retrieved January 25, 2026, from [Link]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546–567. [Link]

-

Bergström, C. A. S. (2011). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved January 25, 2026, from [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). High throughput solubility measurement in drug discovery and development. PubMed. Retrieved January 25, 2026, from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In InTech. Retrieved January 25, 2026, from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved January 25, 2026, from [Link]

Sources

- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. researchgate.net [researchgate.net]

- 5. filab.fr [filab.fr]

- 6. who.int [who.int]

- 7. pubs.acs.org [pubs.acs.org]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

"2-cyano-N-(3,4-dimethylphenyl)acetamide" potential biological activity

An In-depth Technical Guide to the Potential Biological Activity of 2-cyano-N-(3,4-dimethylphenyl)acetamide

Executive Summary

This document provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 2-cyano-N-(3,4-dimethylphenyl)acetamide. While direct experimental data for this specific compound is not available in current literature, this guide synthesizes information from structurally related molecules, specifically those containing the cyanoacetamide core and N-aryl acetamide functionalities. Based on robust structure-activity relationship (SAR) analysis of analogous compounds, we predict that 2-cyano-N-(3,4-dimethylphenyl)acetamide holds significant potential as an antimicrobial, anticancer, and insecticidal agent. This guide outlines the chemical rationale for these predictions, proposes detailed synthetic and characterization protocols, and presents a comprehensive roadmap for the experimental validation of its biological activities. The methodologies described herein are designed to serve as a foundational framework for researchers initiating preclinical investigation of this promising compound.

Introduction: The Rationale for Investigation

The search for novel therapeutic agents is a cornerstone of modern medicinal chemistry. The cyanoacetamide scaffold is a well-established "privileged structure" in drug discovery, known for its versatile reactivity and its presence in a wide array of pharmacologically active compounds.[1] The cyano and amide functional groups can participate in numerous chemical reactions, making them ideal starting points for the synthesis of complex heterocyclic systems.[2][3] Derivatives of cyanoacetamide have demonstrated a broad spectrum of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6]

Simultaneously, the N-aryl acetamide moiety is a common feature in many bioactive molecules. The nature and substitution pattern of the aryl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The specific subject of this guide, 2-cyano-N-(3,4-dimethylphenyl)acetamide, combines the reactive cyanoacetamide core with a 3,4-dimethylphenyl group. This substitution pattern is of particular interest as the lipophilicity and electronic properties conferred by the methyl groups may enhance membrane permeability and target engagement.

This guide provides a predictive analysis and a structured experimental plan to explore the therapeutic potential of this specific, uncharacterized molecule.

Chemical Profile, Synthesis, and Characterization

A crucial first step in evaluating a novel compound is establishing a reliable method for its synthesis and unambiguous structural confirmation.

Chemical Structure and Properties

-

IUPAC Name: 2-cyano-N-(3,4-dimethylphenyl)acetamide

-

Molecular Formula: C₁₁H₁₂N₂O

-

Molecular Weight: 188.23 g/mol

-

Structure:

(Self-generated image for illustrative purposes)

Proposed Synthesis Workflow

The most direct and widely adopted method for synthesizing N-aryl cyanoacetamides is the condensation of an appropriate amine with a cyanoacetate ester.[1] The following protocol is proposed for the synthesis of the title compound.

Caption: Proposed synthetic route via condensation reaction.